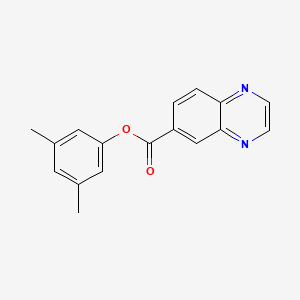

6-carboxylate de quinoxaline de 3,5-diméthylphényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of 3,5-Dimethylphenyl quinoxaline-6-carboxylate consists of a quinoxaline core with a 3,5-dimethylphenyl group and a carboxylate group attached to it.

Applications De Recherche Scientifique

3,5-Dimethylphenyl quinoxaline-6-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

Quinoxaline derivatives have been found to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They have shown activity against many targets, receptors, or microorganisms .

The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions and could potentially be involved in the synthesis of "3,5-Dimethylphenyl quinoxaline-6-carboxylate" .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl quinoxaline-6-carboxylate typically involves the condensation of 3,5-dimethylphenylamine with a suitable dicarbonyl compound, such as 1,2-diketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting quinoxaline derivative is then esterified with a carboxylic acid or its derivative to form the carboxylate ester.

Industrial Production Methods

Industrial production of 3,5-Dimethylphenyl quinoxaline-6-carboxylate may involve large-scale batch or continuous processes. The key steps include the synthesis of the quinoxaline core, followed by esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethylphenyl quinoxaline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinoxaline-6-carboxylic acid.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline: The parent compound with a similar core structure.

2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.

Uniqueness

3,5-Dimethylphenyl quinoxaline-6-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group and the carboxylate ester, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to other quinoxaline derivatives.

Activité Biologique

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data from various studies.

Chemical Structure and Synthesis

The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of quinoxaline derivatives, including 3,5-dimethylphenyl quinoxaline-6-carboxylate, often employs methods such as high-throughput screening and microdroplet-assisted reactions, which enhance reaction efficiency and yield .

Biological Activity Overview

The biological activities of 3,5-dimethylphenyl quinoxaline-6-carboxylate can be categorized into several key areas:

1. Anticancer Activity

Quinoxaline derivatives have shown promising anticancer effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer).

- IC50 Values : Some derivatives demonstrate significant potency; for example, compounds with specific substituents exhibit IC50 values as low as 4.4 µM against HCT116 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3,5-Dimethylphenyl quinoxaline-6-carboxylate | HCT116 | 4.4 |

| Other derivatives | MCF-7 | 4.4 |

| Compound with amide group | Hep G2 | Moderate activity |

2. Enzyme Inhibition

Research has indicated that certain quinoxaline derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Potency : The most potent AChE inhibitor among tested compounds showed an IC50 value of 0.077 µM, suggesting that structural modifications can significantly enhance activity .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine | 0.077 | 14.91 - 60.95 |

| Quinoxaline derivative | 13.22 | Not specified |

3. Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory potential of quinoxaline derivatives by evaluating their effects on inflammatory markers in vitro. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is heavily influenced by their chemical structure:

- Electron Donating vs. Withdrawing Groups : Substituents that are electron-donating tend to enhance activity, while electron-withdrawing groups can diminish it.

- Positioning of Substituents : The position of substituents on the quinoxaline ring significantly impacts efficacy against specific biological targets .

Case Studies

Several studies have provided insights into the efficacy and mechanisms of action:

- Study on Anticancer Activity : A compound with a specific substitution pattern was found to inhibit proliferation in colon cancer cells with an IC50 of 2.1 μM .

- Enzyme Inhibition Study : A comprehensive evaluation revealed that structural modifications at the 2-, 3-, and 6-positions led to varying degrees of AChE inhibition, with some compounds showing selectivity between AChE and BChE .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl) quinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWOMSHMLZMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.